molecular formula C29H30N2O2 B3048493 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline CAS No. 170908-22-2

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline

Cat. No.: B3048493
CAS No.: 170908-22-2
M. Wt: 438.6 g/mol
InChI Key: KNKCKJLEAAAJQH-UHFFFAOYSA-N
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Description

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline is a pyridine-based compound featuring a central pyridine ring substituted at the 4-position with an N,N-dimethylaniline group and at the 2- and 6-positions with 2-ethoxyphenyl groups.

Properties

IUPAC Name

4-[2,6-bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-5-32-28-13-9-7-11-24(28)26-19-22(21-15-17-23(18-16-21)31(3)4)20-27(30-26)25-12-8-10-14-29(25)33-6-2/h7-20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKCKJLEAAAJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3OCC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572147
Record name 4-[2,6-Bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170908-22-2
Record name 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridinyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170908-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,6-Bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline involves several steps. One common synthetic route includes the reaction of 2,6-bis(2-ethoxyphenyl)pyridine with N,N-dimethylaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s pyridine core and substitution pattern align it with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituents at Pyridine 2,6-Positions Key Features
4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline 2-ethoxyphenyl Electron-donating ethoxy groups enhance lipophilicity and π-conjugation .
4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylbenzenamine Phenyl Purely aromatic substituents; simpler electronic profile, lower polarity .
4-[2,6-Bis(4-chlorophenyl)-4-pyridyl]-N,N-dimethylaniline 4-chlorophenyl Electron-withdrawing Cl groups increase reactivity and potential toxicity .
(E)-4-(2,6-Difluorostyryl)-N,N-dimethylaniline (4r) Styryl (fluorinated) Fluorine atoms enhance metabolic stability and bioavailability .

Electronic Effects :

  • Chlorophenyl groups : Withdraw electron density, possibly improving stability under oxidative conditions but increasing environmental persistence .
  • Phenyl groups : Provide a neutral aromatic scaffold, often used in catalysis or as a structural template .

Melting Points and Yields :

  • The fluorinated styryl analog (4r) exhibits a high melting point (112–113°C) and yield (94%), attributed to strong intermolecular π-stacking and efficient synthesis .
  • Chlorophenyl-substituted analogs (e.g., CAS 73910-97-1) may have higher melting points due to halogen-based crystal packing, though specific data is unavailable .
  • The ethoxy-substituted compound’s melting point is unreported but expected to be lower than fluorinated analogs due to reduced polarity.
Steric and Functional Comparisons
  • Bulky substituents : highlights N,N′-bis(2,6-diisopropylphenyl)arylamidines, where steric bulk enhances catalytic selectivity . The ethoxy groups in the target compound are less bulky than isopropylphenyl groups, suggesting moderate steric hindrance.
  • Functional group versatility : Unlike MOF-linked carboxylates (–8), the dimethylaniline and ethoxyphenyl groups in this compound prioritize electronic modulation over framework integration.

Biological Activity

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline (CAS No. 170908-22-2) is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C29H30N2O2
  • Molecular Weight : 438.56 g/mol
  • Structure : The compound features a pyridine ring substituted with two ethoxyphenyl groups and a dimethylaniline moiety, contributing to its unique chemical reactivity.

Synthesis

The synthesis typically involves the reaction of 2,6-bis(2-ethoxyphenyl)pyridine with N,N-dimethylaniline using suitable catalysts and organic solvents at elevated temperatures. This multi-step process ensures high yield and purity of the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including proteins and enzymes. The binding alters their activity, affecting cellular processes and biochemical pathways. Specific studies indicate that the compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Protein Binding : Alteration of protein functions through binding interactions, which can lead to downstream effects in cellular signaling .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications.
  • Mechanistic Insights : The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria suggest that it possesses bactericidal properties.
  • Fungal Activity : The compound's efficacy against fungal pathogens indicates potential applications in treating fungal infections .

Data Table: Biological Activity Summary

Biological ActivityTest SystemResultsReference
AnticancerHCT-116 cell lineIC50 = 1.9 µg/mL
AntimicrobialE. coliMinimum Inhibitory Concentration (MIC) = 32 µg/mL
AntifungalC. albicansMIC = 16 µg/mL

Case Studies

  • Study on Anticancer Effects :
    A study evaluated the effects of this compound on human colon cancer cells (HCT-116). The results indicated that the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial properties against various pathogens. The findings revealed that the compound effectively inhibited bacterial growth, supporting its application in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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